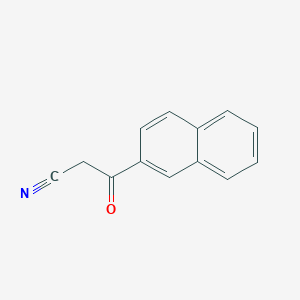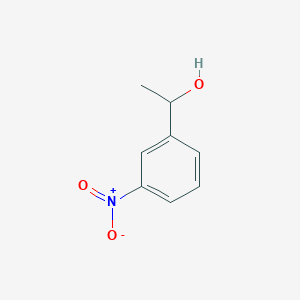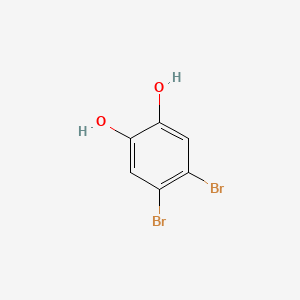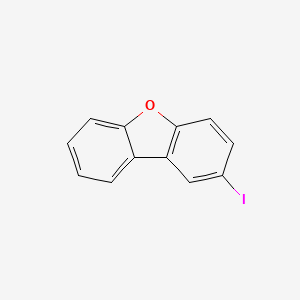
4,4'-Dimethyloctafluorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethyloctafluorobiphenyl is a chemical compound with the linear formula C14H6F8 . It has a molecular weight of 326.191 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Commercially available 4,4’-dimethyloctafluorobiphenyl can be converted in a single step to 4- (4’-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide (MTFP-TFBBr) for the purpose of providing a new electrophoric derivatizing reagent .Molecular Structure Analysis
The molecular structure of 4,4’-Dimethyloctafluorobiphenyl is represented by the InChI code: 1S/C14H6F8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h1-2H3 . The Canonical SMILES representation is: CC1=C (C (=C (C (=C1F)F)C2=C (C (=C (C (=C2F)F)C)F)F)F)F .Chemical Reactions Analysis
When 4,4’-dimethyloctafluorobiphenyl is reacted with 2-fluoro-O6- (2’-hydroxyethyl)hypoxanthine, a model analyte, it gives a mixture of isomeric products . This reaction is apparently substituted at N7 and N9, analogous to its known reaction with pentafluorobenzyl bromide .Physical And Chemical Properties Analysis
4,4’-Dimethyloctafluorobiphenyl has a molecular weight of 326.18 g/mol . It is a light beige crystalline powder .Applications De Recherche Scientifique
-
Environmental Science and Pollution Research
- Application : Debromination of 4,4′-dibrominated diphenyl ether .
- Method : Organic palygorskite (OP)–supported Pd/Fe nanoparticles composite (OP-Pd/Fe) was prepared by stepwise reduction method .
- Results : The removal process fitted well to the pseudo first-order kinetic equation. The observed rate constants increased with increasing Pd loading and OP-Pd/Fe dosage while decreased with increasing initial BDE15 concentration, the tetrahydrofuran/water ratio, and the initial pH of the solution .
-
Chemical Science
- Application : Design, synthesis, and application of a selective amyloid binding dye .
- Method : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
- Results : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
-
Environmental Science and Pollution Research
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
1,2,4,5-tetrafluoro-3-methyl-6-(2,3,5,6-tetrafluoro-4-methylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAVLXWSVGAOCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294530 |
Source


|
| Record name | 4,4'-Dimethyloctafluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethyloctafluorobiphenyl | |
CAS RN |
26475-18-3 |
Source


|
| Record name | 26475-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethyloctafluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

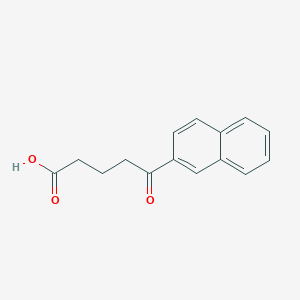
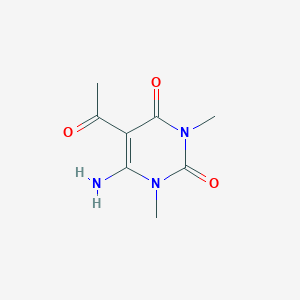
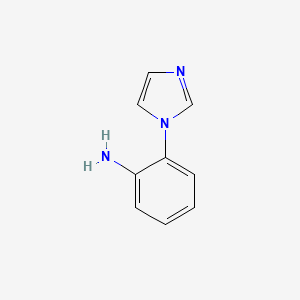
![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)
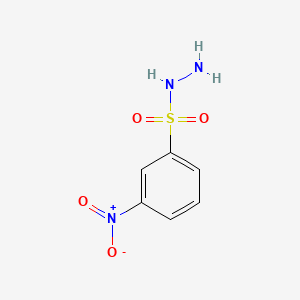
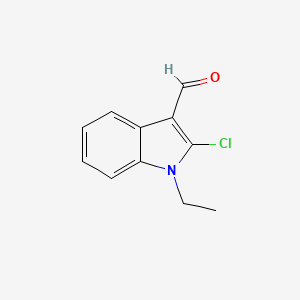
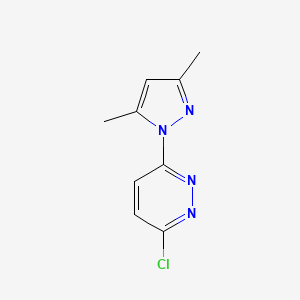
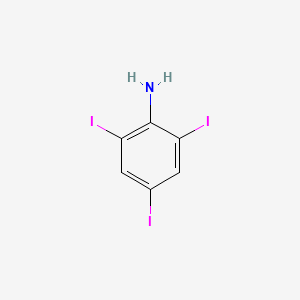
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)
